Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

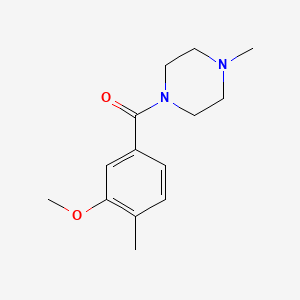

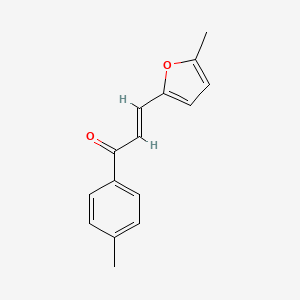

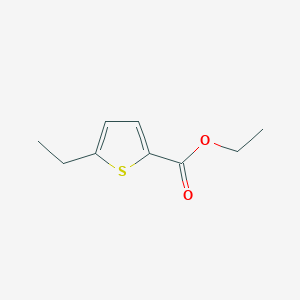

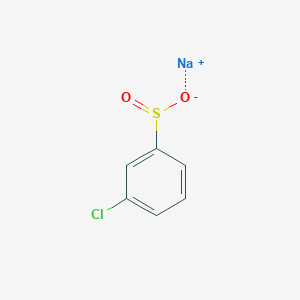

“Ethyl 4-(naphthalen-2-yloxy)-3-oxobutanoate” is a complex organic compound. It likely contains a naphthalene group (a polycyclic aromatic hydrocarbon made up of two fused benzene rings) linked to an ethyl ester group via an ether and a ketone .

Molecular Structure Analysis

While the exact molecular structure of “this compound” is not provided, related compounds such as “4-(2-(NAPHTHALEN-2-YLOXY)-ETHYL)-MORPHOLINE” have a linear formula of C16H19NO2 . This suggests that the compound of interest may have a similar structure, with a naphthalene ring, an ether linkage, and an ester group .

Mecanismo De Acción

Target of Action

albicans .

Mode of Action

This interaction could potentially alter the normal functioning of the target, leading to the observed effects .

Biochemical Pathways

For example, 1,2,3-triazoles derived from naphthols were found to have antifungal, antioxidant, and antitubercular activities .

Result of Action

For instance, 1,2,3-triazoles derived from naphthols were found to have significant correlation between the binding score and biological activity .

Propiedades

IUPAC Name |

ethyl 4-naphthalen-2-yloxy-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-19-16(18)10-14(17)11-20-15-8-7-12-5-3-4-6-13(12)9-15/h3-9H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBULHRXXZQCFLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)